molecular formula C16H16FNO3 B1341933 N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide CAS No. 256412-88-1

N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide

Cat. No.: B1341933
CAS No.: 256412-88-1
M. Wt: 289.3 g/mol
InChI Key: FBUBSODDMFONTH-UHFFFAOYSA-N
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Description

N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a hydroxyphenoxy group, and a methylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Hydroxyphenoxy Intermediate: This step involves the reaction of 4-hydroxyphenol with an appropriate halogenated compound to form the hydroxyphenoxy intermediate.

    Introduction of the Fluorophenyl Group: The hydroxyphenoxy intermediate is then reacted with a fluorinated benzene derivative under specific conditions to introduce the fluorophenyl group.

    Amidation Reaction: The final step involves the reaction of the intermediate with a methylpropanamide derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The amide group can be reduced to form an amine derivative.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of specific enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Interference with signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Fluorophenyl)-2-(4-methoxyphenoxy)-N-methylpropanamide: Similar structure but with a methoxy group instead of a hydroxy group.

    N-(2-Chlorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness

N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide is unique due to the presence of both a fluorophenyl group and a hydroxyphenoxy group, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide, with the CAS number 256412-88-1, is a synthetic organic compound notable for its unique structural features, including a fluorophenyl group and a hydroxyphenoxy group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including enzyme inhibition and receptor modulation.

  • Molecular Formula : C16H16FNO3
  • Molecular Weight : 289.3 g/mol
  • LogP : 2.9616 (indicating moderate lipophilicity)
  • PSA (Polar Surface Area) : 49.77 Ų

These properties suggest that the compound may have suitable characteristics for cellular penetration and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially affecting cellular functions.
  • Receptor Binding : It may bind to various receptors, modulating their activity and influencing signaling pathways.

Antiviral Activity

Recent studies have explored the antiviral potential of similar compounds, indicating that modifications in the phenyl groups can significantly affect efficacy against viral infections. For instance, compounds with structural similarities exhibited promising results as inhibitors of human adenovirus (HAdV), showcasing IC50 values in the low micromolar range . While specific data on this compound's antiviral activity is limited, its structural analogs suggest potential in this area.

Anti-inflammatory Properties

Research into related compounds has shown that phenolic structures can exhibit anti-inflammatory effects. The hydroxyphenoxy group in this compound may confer similar properties by modulating inflammatory pathways. This could be particularly relevant in conditions characterized by chronic inflammation.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-(2-Fluorophenyl)-2-(4-methoxyphenoxy)-N-methylpropanamideMethoxy group instead of hydroxyPotentially similar enzyme inhibition
N-(2-Chlorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamideChlorine atom instead of fluorineVaried activity profile; potential for different receptor interactions

The unique combination of a fluorophenyl and hydroxyphenoxy moiety may provide distinct biological properties compared to these analogs.

Case Studies

One significant case study investigated the effects of related compounds on HAdV. The study highlighted that certain derivatives showed enhanced selectivity and potency against viral replication processes, suggesting a pathway for further exploration of this compound as a potential antiviral agent .

Q & A

Basic Research Questions

Q. What are the key structural features and nomenclature of N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide?

  • The compound is an aromatic amide derivative with a fluorophenyl group, a methyl substituent on the amide nitrogen, and a 4-hydroxyphenoxy moiety. Its IUPAC name is 2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-N-(2-fluorophenyl)-N-methylpropanamide (CAS: 256412-89-2). The molecular formula is C23H18ClFN2O4 (MW: 440.85 g/mol), and it exhibits a chiral center at the propanamide carbon .

Q. What synthetic routes are reported for this compound?

  • A common route involves coupling 6-chloro-2-benzoxazolyl ether intermediates with fluorophenyl-methylamine derivatives. Key steps include:

  • Step 1 : Reaction of 4-hydroxyphenoxypropanamide precursors with 6-chloro-2-benzoxazolyl chloride under basic conditions (e.g., K2CO3 in DMF) .
  • Step 2 : N-methylation of the amide nitrogen using methyl iodide or dimethyl sulfate in the presence of a base like NaH .
  • Typical yields range from 45% to 57% after purification by column chromatography .

Q. How is the compound characterized analytically?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the presence of the fluorophenyl (δ 7.2–7.8 ppm), methylamide (δ 2.8–3.1 ppm), and benzoxazole (δ 6.8–7.5 ppm) groups.
  • Mass Spectrometry (MS) : ESI-MS typically shows [M+H]+ at m/z 441.0 .
  • Chromatography : HPLC purity ≥98% is achievable using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. What challenges arise in achieving high enantiomeric purity, and how are they addressed?

  • The chiral center at the propanamide carbon necessitates asymmetric synthesis or chiral resolution. Methods include:

  • Chiral HPLC : Using columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases.
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze enantiomers .
    • Contradictions in reported optical rotations (e.g., light beige vs. brown crystalline forms) suggest polymorphism, requiring X-ray crystallography for confirmation .

Q. How does the compound’s stability vary under experimental conditions?

  • Thermal Stability : Decomposition occurs above 200°C, with a predicted boiling point of 589.6±60.0°C .
  • Photostability : The fluorophenyl and benzoxazole groups are UV-sensitive, requiring amber glassware for storage .
  • Hydrolytic Stability : Susceptible to base-catalyzed hydrolysis of the amide bond at pH >9.0, necessitating buffered solutions (pH 6–8) for pharmacological assays .

Q. What methodologies are used to study its herbicidal mechanism of action?

  • In vitro assays : Inhibition of acetyl-CoA carboxylase (ACCase) in grass weeds, measured via spectrophotometric NADPH depletion .
  • Resistance studies : Mutagenesis of ACCase isoforms (e.g., Ile-1781-Leu mutations) linked to reduced binding affinity .
  • Metabolite profiling : LC-MS/MS identifies hydroxylated and glucuronidated derivatives in plant tissues .

Q. How are impurities and degradation products characterized?

  • Forced degradation studies : Expose the compound to heat, light, and hydrolytic conditions. Major impurities include:

  • N-demethylated derivative (loss of methyl group, m/z 427.0).
  • Benzoxazole ring-opened byproducts (e.g., 6-chloro-2-hydroxybenzoxazole, m/z 169.0) .
    • Regulatory compliance : ISO 17034-certified reference materials ensure accurate quantification of impurities ≤0.1% .

Q. Methodological Recommendations

  • Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 12 hours for conventional heating) .
  • Data Contradiction Analysis : Cross-validate NMR assignments with 2D-COSY and HSQC experiments to resolve overlapping signals .
  • Safety Protocols : Handle with nitrile gloves and fume hoods due to potential skin/eye irritation (GHS Hazard Code H313/H333) .

Properties

IUPAC Name

N-(2-fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO3/c1-11(21-13-9-7-12(19)8-10-13)16(20)18(2)15-6-4-3-5-14(15)17/h3-11,19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUBSODDMFONTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C1=CC=CC=C1F)OC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60592633
Record name N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256412-88-1
Record name N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-(2-fluorophenyl)-N-methyl-2-bromopropionamide(18.2 g, 0.07 mol), hydroquinone(7 g, 0.064 mol), potassium carbonate(10.54 g, 0.076 mol) and tetra-n-butylammonium bromide(1 g) were dissolved in 350 ml of acetonitrile and heated at reflux for 6 hours. The reaction mixture was cooled to room temperature and solid remained during the reaction was filtered out. The filtrate was concentrated under reduced pressure and the crude product was purified by column chromatography(eluent: ethyl acetate/n-hexane=1/2) to afford 16 g of the target product.
Quantity
18.2 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
10.54 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

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